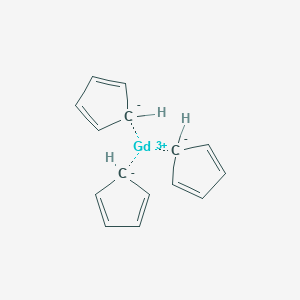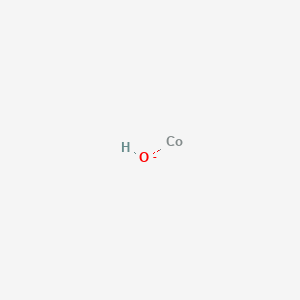
3-(3-Hydroxypropyl)phenol
Übersicht
Beschreibung
3-(3-Hydroxypropyl)phenol, also known as Tyrosol, is a natural phenolic compound found in various plants, including olive oil, green tea, and wine. Tyrosol has been studied for its potential health benefits and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications :
- Dearomatization Processes : A study reported the oxidative dearomatization of a hydroxypyridine, closely related to 3-(3-Hydroxypropyl)phenol, revealing potential applications in creating complex organic molecules (Mabrouki et al., 2020).
Photocatalytic Applications :
- Benzene Hydroxylation to Phenol : The hydroxylation of benzene to phenol is a crucial industrial process. Research on Fe-based metal–organic frameworks for photocatalytic benzene hydroxylation highlights the significance of hydroxylated phenols in sustainable chemical production (Wang, Wang, & Li, 2015).
Biomedical Applications :
- Tissue Engineering : Polyhydroxyalkanoates, a class of biopolymers to which this compound structurally relates, are used in various biomedical devices, highlighting the medical relevance of hydroxylated phenolic compounds (Chen & Wu, 2005).
- Phenolic Compounds in Plant and Human Health : Studies on phenolic compounds, similar to this compound, demonstrate their role in plant adaptation and potential health benefits in humans, indicating the broader significance of such compounds in biology and medicine (Boudet, 2007).
Environmental Applications :
- Recovery of Phenol from Solutions : Research on recovering phenol from aqueous solutions using membrane contactors shows the environmental applications of phenolic compounds and highlights the importance of hydroxylated phenols in environmental technology (González-Muñoz et al., 2003).
Wirkmechanismus
Target of Action
It’s worth noting that phenolic compounds, such as 3-(3-hydroxypropyl)phenol, are known to interact with various biological targets due to their diverse chemical structures .
Mode of Action
Phenolic compounds, in general, can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding .
Biochemical Pathways
It’s known that phenolic compounds can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism .
Result of Action
Phenolic compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds .
Safety and Hazards
Zukünftige Richtungen
Phenolic compounds, including 3-(3-Hydroxypropyl)phenol, have been used in the development of new antimicrobial molecules. Their antimicrobial activities can be significantly enhanced through functionalization . Furthermore, hydrogels based on phenolic compounds have shown promise in the treatment of oral and maxillofacial diseases .
Biochemische Analyse
Biochemical Properties
It is known that phenolic compounds, which include 3-(3-Hydroxypropyl)phenol, can interact with various enzymes and proteins
Cellular Effects
Phenolic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDIGAZKJXXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438466 | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1424-74-4 | |
| Record name | 3-Hydroxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















